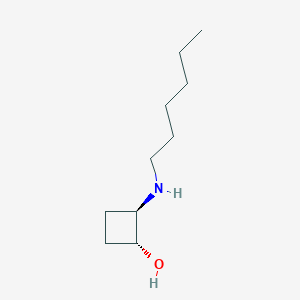![molecular formula C11H14N2O3 B1485373 (2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 2098159-75-0](/img/structure/B1485373.png)
(2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Vue d'ensemble
Description
“(2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a prop-2-enoic acid group (also known as an acrylic acid group), which contains a carbon-carbon double bond. The compound also contains an oxolane group, which is a five-membered ring containing an oxygen atom .Applications De Recherche Scientifique
Synthesis and Biological Activities
Chemical Synthesis : Pyrazole derivatives are synthesized through various chemical reactions, including Claisen condensation and multi-component reactions, highlighting the versatility of these compounds in chemical synthesis (Oleshchuk et al., 2019) (Xiao et al., 2011).
Biological Activities : Research has identified analgesic, antibacterial, antifungal, anti-inflammatory, and anticancer activities associated with pyrazole derivatives. This underscores their potential as pharmacologically active agents in developing new therapies (Oleshchuk et al., 2019) (Farghaly et al., 2001).
Structural and Computational Studies
Crystal Structure Analysis : Studies involving X-ray crystallography of pyrazole derivatives provide detailed insights into their molecular and crystal structures, aiding in the understanding of their chemical behavior and interaction potentials (Kumarasinghe et al., 2009).
Computational Chemistry : Computational studies, including density functional theory (DFT) calculations, support the synthesis and characterization of pyrazole derivatives, offering predictions on their physical, chemical, and biological properties (Shen et al., 2012).
Potential Applications
Anticancer Research : Pyrazole derivatives are being explored for their anticancer activities, with some compounds showing promising results against breast cancer cell lines. This indicates the potential for these molecules in developing novel anticancer drugs (Titi et al., 2020).
Antimicrobial and Anti-inflammatory Activities : The antimicrobial and anti-inflammatory potentials of pyrazole derivatives make them candidates for new therapeutic agents in treating infections and inflammatory conditions (Farghaly et al., 2001).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-[1-(oxolan-3-ylmethyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)2-1-9-5-12-13(6-9)7-10-3-4-16-8-10/h1-2,5-6,10H,3-4,7-8H2,(H,14,15)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUAOHBXIYOBDJ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=C(C=N2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1CN2C=C(C=N2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Oxolan-2-yl)ethyl]azetidine hydrochloride](/img/structure/B1485290.png)
![1-[(4-Fluorooxan-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485292.png)

![(3Z)-3-[(oxan-4-yl)methylidene]pyrrolidine hydrochloride](/img/structure/B1485298.png)
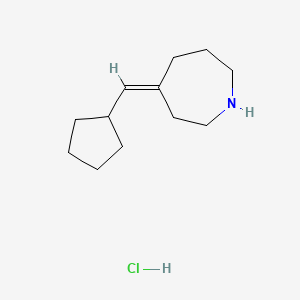
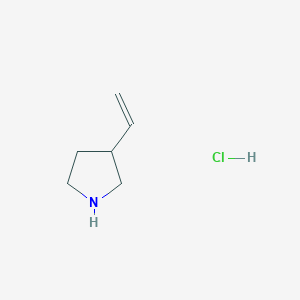
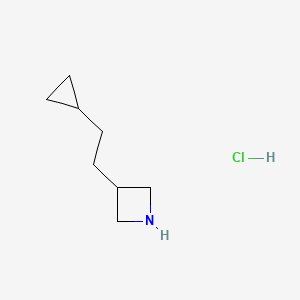

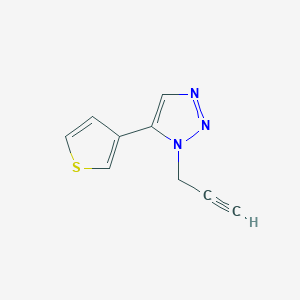
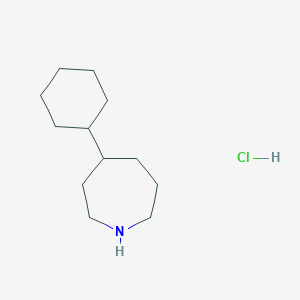
![4-[(Oxan-2-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1485308.png)
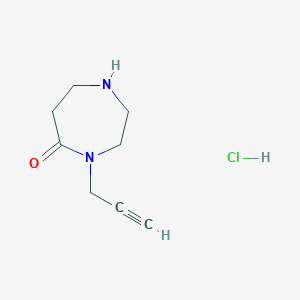
![4-{Octahydrocyclopenta[c]pyrrol-2-yl}-octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485311.png)
